8-Fluoro-4-nitroquinoline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
19789-69-6 |
|---|---|
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
InChI Key |
MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Other CAS No. |
19789-69-6 |
Synonyms |
8-Fluoro-4-nitroquinoline 1-oxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 Fluoro 4 Nitroquinoline 1 Oxide and Analogues
Strategies for the Synthesis of 8-Fluoro-4-nitroquinoline 1-oxide Core Structures
The synthesis of the this compound core structure involves multi-step chemical reactions. ontosight.aiontosight.ai While specific details for the direct synthesis of this compound are not extensively documented in the provided results, general methods for synthesizing quinoline (B57606) N-oxides and nitroquinolines can be inferred and adapted.
A common route to quinoline N-oxides involves the oxidation of the parent quinoline. researchgate.netresearchgate.net For instance, quinoline can be treated with hydrogen peroxide in acetic acid to yield quinoline N-oxide. researchgate.net Subsequent nitration is a crucial step. The nitration of quinoline often yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Specific conditions, such as using a combination of nitric and sulfuric acid at elevated temperatures, can influence the regioselectivity of this reaction. google.com To obtain the desired 8-nitro derivative, these general procedures would need to be applied to an 8-fluoroquinoline (B1294397) starting material.
Alternative approaches, such as the Skraup synthesis, can be modified to produce substituted quinolines. ontosight.aiiipseries.org This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org By starting with an appropriately substituted aniline, one could potentially construct the desired fluoro- and nitro-substituted quinoline ring system. For example, a modified Skraup synthesis using substituted nitroanilines has been employed to create 8-nitroquinolines.
A general synthetic pathway could be envisioned as:
Synthesis of 8-fluoroquinoline: This could be achieved through various established methods for quinoline synthesis, starting with a fluorine-containing aniline derivative.
N-Oxidation: The resulting 8-fluoroquinoline would then be oxidized to 8-fluoroquinoline 1-oxide.
Nitration: The final step would be the regioselective nitration of 8-fluoroquinoline 1-oxide to introduce the nitro group at the C4-position.
The reactivity of the quinoline ring is influenced by the N-oxide group, which can direct incoming electrophiles. researchgate.netnih.gov This property is crucial for controlling the position of the nitro group during the nitration step.
Functionalization and Derivatization of Quinoline 1-Oxide Systems
Quinoline 1-oxides are versatile intermediates for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex heterocyclic systems. researchgate.netccspublishing.org.cn
Introduction of Substituted Amine Appendages
The introduction of amine substituents onto the quinoline 1-oxide framework is a key strategy for creating new analogues. A direct metal-free C2-H amination of quinoline N-oxides has been developed. rsc.org This method allows for the reaction of quinoline N-oxides with ammonia (B1221849), as well as a variety of primary and secondary amines, to produce 2-amino-substituted quinolines. rsc.org
The reaction of quinoline 1-oxides with isopropyl nitrite (B80452) and sodium amide in liquid ammonia can lead to amination at the 2-position. clockss.org This demonstrates that the N-oxide functionality is crucial for this type of amination reaction. clockss.org The introduction of fluorine at the 8-position can influence the electronic properties of the quinoline ring system and potentially affect the regioselectivity and reactivity of such amination reactions. mdpi.com
A study on thieno-fused quinoline N-oxides demonstrated their alkylation with dimethylaminoethyl and dimethylaminopropyl chlorides, indicating that the N-oxide structure can be a handle for introducing amine-containing side chains. researchgate.net
Formation of Fused Heterocyclic Quinoline Derivatives
Quinoline 1-oxides also serve as precursors for the synthesis of fused heterocyclic systems. tandfonline.com These complex structures are of interest due to their potential biological activities. rsc.orgnih.gov
One approach involves the reaction of 3-substituted quinoline 1-oxides to synthesize 2,3-fused quinolines. tandfonline.com Additionally, various heterocycles can be fused to the quinoline core, including three, four, five, six, and seven-membered rings containing heteroatoms. tandfonline.com
The synthesis of fused tetracyclic quinoline derivatives has been reported through various methods, including one-pot domino reactions, microwave-assisted synthesis, and iodine-catalyzed cyclization reactions. rsc.org For example, 6H-indolo[2,3-b]quinolines can be synthesized by refluxing indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine. rsc.org
Optimization of Reaction Conditions for Analogous Compounds
The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of quinoline derivatives. For instance, in the Pd-catalyzed C2 arylation of quinoline N-oxides with aryl bromides, detailed mechanistic studies have shown that the acetate (B1210297) from the Pd(OAc)₂ precatalyst acts as the deprotonating agent. nih.gov
In the copper-catalyzed direct sulfoximination of quinoline-N-oxides, screening of various copper catalysts revealed that CuBr was the most efficient for the C2-functionalization. nih.gov The choice of solvent and temperature are also crucial parameters that need to be optimized. For example, the Rh-catalyzed C8 arylation of quinolines with aryl bromides showed that toluene (B28343) was a suitable solvent and that the ligand IMes was crucial for high efficiency and C8 selectivity. nih.gov
For the electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines, the choice of base was found to be critical. nih.gov Organic bases like triethylamine (B128534) and pyridine (B92270) gave lower yields compared to inorganic bases. nih.gov The rate of addition of reagents can also significantly impact the outcome of the reaction. nih.gov
The following table summarizes key reaction parameters that are often optimized in the synthesis of quinoline derivatives:
| Parameter | Example of Optimization | Reference |
| Catalyst | Screening of Rh-based catalysts for C8 arylation, identifying Rh(OAc)₂ as optimal. | nih.gov |
| Ligand | Use of IMes ligand to achieve high efficiency and C8 vs. C2 selectivity in Rh-catalyzed arylation. | nih.gov |
| Solvent | Toluene identified as an effective solvent for copper-catalyzed sulfoximination. | nih.gov |
| Base | Inorganic bases found to be superior to organic bases in electrophilic cyclization reactions. | nih.gov |
| Temperature | Nitration of quinoline is often performed at elevated temperatures (e.g., 70°C) to achieve high selectivity. | |
| Reagent Addition | Dropwise addition of ICl and PhSeBr is important for clean reactions in electrophilic cyclization. | nih.gov |
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data available for the chemical compound This compound concerning its detailed molecular mechanisms of interaction with biological macromolecules. The body of existing research focuses almost exclusively on the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO).
As per the strict instructions to generate content focusing solely on this compound and not to introduce information outside the explicit scope, it is not possible to provide a scientifically accurate article based on the requested outline. The specific metabolic pathways, DNA adduct formation sites, and mechanisms of DNA damage for the 8-fluoro derivative are not detailed in the available scientific literature.
To maintain scientific accuracy and adhere to the provided constraints, the article cannot be generated. Extrapolating data from the parent compound 4NQO to its 8-fluoro derivative would be speculative and would not meet the required standards of scientific rigor.
Molecular Mechanisms of Interaction with Biological Macromolecules
Interaction with DNA Repair Pathways
The genotoxicity of 4-nitroquinoline (B1605747) 1-oxide and its derivatives stems from their ability to form bulky adducts in DNA, which are recognized and processed by cellular DNA repair mechanisms. frontiersin.orgnih.gov The primary pathway responsible for repairing the damage induced by these compounds is the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.orgnih.gov
Upon metabolic activation to its reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO), the compound covalently binds to DNA, primarily forming adducts with guanine (B1146940) and adenine (B156593) residues. frontiersin.orgwikipedia.org These bulky lesions distort the DNA helix, triggering the NER machinery. Studies in human fibroblasts have demonstrated that the removal of all 4NQO-induced adducts is dependent on a functional NER system. nih.gov Interestingly, while UV-induced DNA damage repair is almost completely absent in cells from individuals with xeroderma pigmentosum group A (a disorder characterized by a defective NER pathway), the repair of 4NQO-induced damage is only partially reduced, suggesting some differences in the recognition or processing of these two types of DNA lesions. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) by 4-NQO can lead to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG). oup.comnih.gov This type of damage is typically repaired by the Base Excision Repair (BER) pathway. researchgate.net Therefore, the cellular response to 4-NQO and its derivatives involves a complex interplay of multiple DNA repair pathways to counteract the various forms of DNA damage induced.
| DNA Repair Pathway | Role in Repairing Damage from 4-Nitroquinoline 1-Oxide Derivatives | Key Findings |
| Nucleotide Excision Repair (NER) | Primary pathway for removing bulky DNA adducts. nih.govwikipedia.orgnih.gov | Essential for the removal of all 4NQO-induced adducts in human fibroblasts. nih.gov Cells deficient in NER, such as those from xeroderma pigmentosum patients, show reduced capacity to repair 4NQO damage. nih.gov |
| Base Excision Repair (BER) | Repairs oxidative DNA damage like 8-hydroxydeoxyguanosine (8OHdG). researchgate.net | The generation of reactive oxygen species by 4-NQO necessitates the involvement of the BER pathway to correct oxidative lesions. oup.comnih.gov |
Influence on Chromatin Dynamics and Topoisomerase Activity
The interaction of 4-nitroquinoline 1-oxide with DNA also has significant consequences for chromatin structure and the function of essential nuclear enzymes like topoisomerases.
Studies have shown that 4-NQO preferentially binds to the linker DNA regions of chromatin, which are the stretches of DNA between nucleosomes. capes.gov.br This preferential binding can influence chromatin dynamics and the accessibility of DNA to various proteins, including those involved in transcription and repair. Research in yeast has indicated that 4-NQO can affect chromatin remodeling pathways. wikipedia.org
A critical aspect of 4-NQO's mechanism of action is its ability to induce the formation of cellular topoisomerase I-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov Topoisomerase I is an enzyme that relaxes DNA supercoiling by creating transient single-strand breaks. While 4-NQO itself does not directly inhibit the enzyme in cell-free systems, its metabolites are thought to form DNA adducts that trap the Top1cc. aacrjournals.orgnih.gov This trapping of the cleavage complex can convert a transient, repairable DNA break into a more permanent and cytotoxic lesion.
The formation of these Top1cc is a significant contributor to the cellular effects of 4-NQO. nih.gov Cells with deficiencies in proteins that resolve these trapped complexes, such as the RecQ helicase BLM, are hypersensitive to 4-NQO. aacrjournals.orgnih.gov Furthermore, the induction of Top1cc by 4-NQO has been observed in various cancer cell lines, and this effect is persistent even after the removal of the compound. nih.gov This sustained presence of Top1cc can lead to genomic instability and cell death. Notably, 4-NQO does not appear to have a similar trapping effect on topoisomerase II. aacrjournals.org
| Macromolecule/Process | Effect of 4-Nitroquinoline 1-Oxide Derivatives | Detailed Findings |
| Chromatin | Preferential binding to linker DNA. capes.gov.br | 4-NQO adducts are not randomly distributed but show a preference for the more accessible linker DNA regions between nucleosomes. capes.gov.br This can impact chromatin structure and function. |
| Topoisomerase I | Induces the formation of covalent Topoisomerase I-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov | Metabolites of 4-NQO are believed to form DNA adducts that trap the Top1cc, leading to persistent DNA single-strand breaks. aacrjournals.orgnih.gov This is a key mechanism of its cytotoxicity. nih.gov |
| Topoisomerase II | Ineffective at inducing Topoisomerase II cleavage complexes. aacrjournals.org | Studies have shown that 4-NQO does not produce detectable covalent complexes with Topoisomerase II. aacrjournals.org |
Genotoxicity and Mutagenesis Studies in Controlled Biological Systems
Analysis of Mutational Spectra in Prokaryotic and Eukaryotic Model Organisms
The mutagenic profile of 4-NQO and its derivatives is characterized by specific patterns of DNA base changes in various model organisms. These studies help to elucidate the molecular mechanisms by which these compounds induce mutations.
Base Substitution Mutagenesis: Guanine (B1146940) to Pyrimidine (B1678525) Transversions
Research has shown that 4-NQO primarily induces base substitution mutations, particularly transversions where a guanine (G) base is replaced by a pyrimidine base (cytosine or thymine). nih.govnih.govoup.com Specifically, G:C to T:A transversions are a common mutational signature. frontiersin.orgresearchgate.net This is often attributed to the formation of 8-hydroxydeoxyguanosine (8OHdG), an oxidative DNA lesion that can mispair with adenine (B156593) during DNA replication. wikipedia.orgfrontiersin.orgresearchgate.net Studies using single-stranded DNA have demonstrated that the mutational spectrum of a 4-NQO metabolite is characterized by a high frequency of G to pyrimidine transversions. nih.govnih.govoup.com In the bacterium Escherichia coli, deficiencies in specific DNA repair pathways, such as those involving MutM and MutY proteins, lead to an increase in G:C to T:A transversions, highlighting the cellular mechanisms that counteract this type of DNA damage. researchgate.net
Preference for Guanine Over Adenine Residues in Adduct Formation
The mutagenicity of 4-NQO and its derivatives stems from their ability to form bulky adducts with DNA bases after metabolic activation. nih.govnih.gov The primary targets for this adduct formation are purine (B94841) bases, with a significant preference for guanine over adenine. nih.govnih.gov Whole-genome sequencing analysis in the fungus Aspergillus nidulans revealed a 19-fold preference for guanine over adenine as the site of 4-NQO-induced mutations. nih.govnih.gov
The activated metabolite of 4-NQO, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is responsible for forming these DNA adducts. nih.gov The main adducts identified are located at the N2 and C8 positions of guanine, and to a lesser extent, at the N6 position of adenine. nih.gov The relative proportions of these adducts in double-stranded DNA are approximately 50% for dGuo-N2-AQO, 30% for dGuo-C8-AQO, and 10% for dAdo-N6-AQO. nih.gov This preferential binding to guanine residues is a key factor in the specific mutational patterns observed. nih.govnih.gov
In Vitro Genotoxicity Assays and Biomarker Development
In vitro assays are crucial tools for assessing the genotoxic potential of chemical compounds and for identifying biomarkers of DNA damage. Various assays have been employed to study the effects of 4-NQO and its derivatives.
The SOS-Chromotest, a short-term bacterial assay using Escherichia coli PQ37, is widely used to detect DNA damaging agents. nih.govnih.gov This test has been instrumental in demonstrating the genotoxicity of 4-NQO and in evaluating the antigenotoxic effects of other substances. nih.gov The Comet assay, or single-cell gel electrophoresis, is another sensitive method used to detect DNA single-strand breaks and other forms of DNA damage in eukaryotic cells. nih.gov Studies have shown that 4-NQO induces significant DNA damage in human lymphoblastoid and mouse lymphoma cell lines, as detected by the Comet assay. nih.govnih.gov
Furthermore, the induction of micronuclei, which are small nuclei that form due to chromosome breaks or lagging chromosomes during cell division, is a common biomarker for clastogenicity. nih.gov The in vitro micronucleus assay has been used to assess chromosomal damage induced by 4-NQO. nih.gov Additionally, the hypoxanthine-guanine phosphoribosyltransferase (HPRT) forward mutation assay is utilized to measure the frequency of gene mutations. nih.govnih.gov Research has indicated that 4-NQO is a more potent point mutagen than a clastogen, causing significant increases in gene mutations. nih.govnih.gov The phosphorylation of the histone variant H2AX to form γH2AX is an early molecular marker for DNA double-strand breaks and has been observed in human B- and T-cell lines upon exposure to 4-NQO. frontiersin.org
Modulation of Genotoxicity by External Factors and Agents
The genotoxic effects of 8-F-4-NQO can be influenced by various external factors, including interactions with microorganisms and co-treatment with other chemical agents.
Interaction with Probiotic Strains and Antigenotoxicity Mechanisms
Probiotic bacteria, particularly strains of Lactobacillus and Bacillus, have been shown to possess antigenotoxic properties, meaning they can counteract the DNA-damaging effects of mutagens. nih.govnih.gov Studies have demonstrated that certain probiotic strains can significantly reduce the genotoxicity of 4-NQO in vitro. nih.govnih.gov For example, Lactobacillus rhamnosus IMC501 was found to rapidly and markedly inhibit the DNA damage caused by 4-NQO. researchgate.net Similarly, various Bacillus strains have shown the ability to deactivate 4-NQO, with genotoxicity inhibition ranging from 92.9% to 100%. nih.gov
The mechanisms behind this antigenotoxic activity are multifaceted. One proposed mechanism is the direct binding or adsorption of the mutagen to the bacterial cells, thereby reducing its availability to interact with DNA. However, studies suggest that the antigenotoxicity is not merely due to physical sequestration but involves active metabolic processes, as heat-inactivated cells lose their protective ability. researchgate.net Another mechanism involves the enzymatic transformation of the mutagen into non-genotoxic metabolites. researchgate.net For instance, Lactobacillus rhamnosus IMC501 has been shown to convert 4-NQO into phenyl-quinoline and its isomers, which are non-genotoxic. researchgate.net In rats, some Lactobacillus strains may exert their protective effects by suppressing cell proliferation, inducing apoptosis, and downregulating cyclooxygenase-2 expression. nih.gov
Effects of Co-treatment with Mutagens and Antimutagens
The genotoxicity of a compound can be altered when it is administered concurrently with other mutagens or antimutagens. The study of such interactions is crucial for understanding the complex biological effects of chemical mixtures. While specific studies on the co-treatment of 8-F-4-NQO with other agents are limited, the principles can be inferred from research on its parent compound, 4-NQO.
Antioxidants, for example, can act as antimutagens by scavenging reactive oxygen species (ROS) that contribute to DNA damage. The genotoxicity of 4-NQO is partly mediated by the generation of ROS, leading to oxidative DNA lesions like 8-hydroxydeoxyguanosine. oup.comnih.gov Therefore, co-treatment with antioxidants such as catalase has been shown to reduce the levels of 8OHdG induced by 4-NQO. oup.comnih.gov This highlights the potential for antimutagenic agents to modulate the genotoxic outcome of exposure to 4-NQO and its derivatives. Conversely, co-exposure to other mutagens could potentially lead to synergistic or additive effects on DNA damage, although specific interactions would depend on the mechanisms of action of the involved compounds.
Spectroscopic Characterization and Advanced Computational Modeling
Vibrational Spectroscopy (FT-IR, FT-Raman) and Spectral Assignments
While a dedicated, complete vibrational analysis for 8-Fluoro-4-nitroquinoline 1-oxide is not extensively documented, the spectral assignments can be reliably inferred from studies on closely related quinoline (B57606) derivatives, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO) and other substituted quinoline N-oxides. researchgate.net
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and characterizing the bonding within a molecule. The vibrational spectra of quinoline derivatives are complex, but key functional groups in this compound have characteristic absorption bands.
The N-oxide group in quinoline 1-oxides typically exhibits strong characteristic absorptions. Studies on various quinoline 1-oxide compounds have assigned strong bands to the N-O stretching vibration, generally found in the 1200-1350 cm⁻¹ region. researchgate.net The nitro group (NO₂) introduces very strong and distinct bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric (ν_as(NO₂)) stretching band is typically observed in the 1500–1600 cm⁻¹ range, while the symmetric (ν_s(NO₂)) stretching band appears in the 1300–1390 cm⁻¹ region. The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected to produce a strong band, typically in the 1000-1300 cm⁻¹ range. The quinoline ring itself gives rise to a series of characteristic bands for C-H and C=C stretching and bending vibrations. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1600 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1390 | Strong |
| N-Oxide (N-O) | Stretching | 1200 - 1350 | Strong |
| Aryl C-F | Stretching | 1000 - 1300 | Strong |
| Quinoline Ring | C=C/C=N Stretching | 1450 - 1620 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard methods for the structural elucidation of organic compounds. researchgate.net
In ¹³C NMR, the carbons of the quinoline ring will appear in the aromatic region (δ 110–160 ppm). The carbon atom attached to the nitro group (C4) and the N-oxide-adjacent carbons (C2, C8a) are expected to be significantly deshielded. The carbon directly bonded to the fluorine atom (C8) will show a large one-bond ¹J(C-F) coupling constant and its chemical shift will be heavily influenced by the fluorine's high electronegativity. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~8.5 - 8.8 | ~140 - 145 |
| 3 | ~8.0 - 8.3 | ~120 - 125 |
| 4 | - | ~145 - 150 |
| 5 | ~7.8 - 8.1 | ~125 - 130 |
| 6 | ~7.5 - 7.8 | ~128 - 132 |
| 7 | ~7.4 - 7.7 (doublet of doublets, coupling to H6 and F8) | ~115 - 120 (coupling to F) |
| 8 | - | ~150 - 155 (large ¹JC-F coupling) |
| 4a | - | ~122 - 127 |
| 8a | - | ~140 - 145 |
Electron Paramagnetic Resonance (EPR) Studies of Radical Formation
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netmdpi.com Nitroaromatic compounds like 4-nitroquinoline 1-oxide (4NQO) are well-known to form radical anions through metabolic or electrochemical reduction. nih.govnih.govwikipedia.org
Studies on 4NQO have shown that it can be reduced to form a nitro radical anion (4NQO•⁻). nih.gov This process is a key step in its mechanism of action. It is highly probable that this compound would behave similarly, undergoing a one-electron reduction to form its corresponding radical anion. The unpaired electron in this radical is delocalized over the entire quinoline ring system.
EPR spectroscopy can be used to study this radical formation. rsc.org The resulting EPR spectrum would be characterized by hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹⁴N from the nitro and N-oxide groups, ¹H atoms on the ring, and the ¹⁹F atom at the C8 position. rsc.orgnih.gov Analysis of the hyperfine coupling constants would provide detailed information about the spin density distribution, revealing how the unpaired electron is distributed across the molecule. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of 4-NQO, showing complex absorption bands characteristic of the extended π-conjugated system. researchgate.net
The spectrum of 4NQO displays multiple absorption bands, typically in the range of 250-400 nm. acs.org These absorptions are attributed to π→π* transitions within the quinoline aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the N-oxide and nitro groups. The introduction of substituents, such as the fluorine atom at C8, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. The combination of the electron-donating N-oxide group and the electron-withdrawing nitro group creates a "push-pull" system that influences the electronic structure and the energy of these transitions. Studies on various substituted quinolines confirm that the position and nature of substituents strongly modulate the absorption spectra. researchgate.net
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules. rsc.orgnih.gov It provides a balance of accuracy and computational cost for studying the electronic structure, geometry, and spectroscopic properties of molecules the size of this compound. nih.gov
A fundamental application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. stackexchange.comscm.com For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would provide precise values for bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar molecules, like 8-hydroxyquinoline (B1678124) N-oxide and other quinoline derivatives, have shown that geometries optimized with DFT are in excellent agreement with experimental data obtained from X-ray crystallography. mdpi.comnih.gov Such calculations would confirm the planarity of the quinoline ring system and determine the orientation of the nitro group relative to the ring.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgbeilstein-journals.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
DFT calculations are widely used to compute the energies and visualize the shapes of the HOMO and LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich parts of the quinoline ring, while the LUMO would likely be centered on the electron-withdrawing nitro group and the pyridinoid part of the ring system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (longer wavelength) in the UV-Vis absorption spectrum. acs.org By calculating this energy gap, DFT provides quantitative insight into the electronic behavior and reactivity of the molecule. rsc.org
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational modeling is a cornerstone of modern chemical analysis, offering insights into molecular structure and electronic properties. For this compound, theoretical calculations are employed to forecast spectroscopic data, which can later be validated against experimental findings. While specific, in-depth computational studies predicting the full spectroscopic profile (such as NMR, IR, and UV-Vis spectra) of this compound are not extensively detailed in currently available literature, some fundamental molecular properties have been calculated. These parameters provide a foundational understanding of the molecule's characteristics.
Calculated Molecular Properties of this compound
| Property | Value |
|---|---|
| Exact Mass | 208.02845 u |
| Molecular Weight | 208.16 g/mol |
| Topological Polar Surface Area | 71.3 Ų |
| Complexity | 258 |
| Hydrogen Bond Donors | 0 |
This table presents theoretically calculated molecular descriptors for this compound, providing a basic overview of its physicochemical properties.
Reaction Pathway Energetics and Solvent Effects
Understanding the reaction pathways and associated energy changes is crucial for elucidating the mechanisms of action of a compound. For quinoline derivatives like this compound, a key reaction pathway involves metabolic activation. The parent compound, 4-nitroquinoline 1-oxide (4-NQO), undergoes metabolic reduction to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a reactive intermediate. nih.gov This process is known to generate reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. nih.gov
Computational studies, such as those using density functional theory (DFT), can model these transformations to determine the energetics of the reaction. For instance, DFT calculations can be used to explore the minimum energy pathway of a reaction, identifying transition states and calculating activation barriers. nih.gov Such studies reveal that the generation of reactive species can be an exothermic process, indicating its thermodynamic favorability. nih.gov
The surrounding solvent environment can significantly influence reaction energetics. While specific studies on the solvent effects on the reaction pathways of this compound are not detailed, it is understood that polar solvents can stabilize charged intermediates and transition states, potentially lowering the energy barriers for certain reaction steps. The water-solubility of related compounds like 4-NQO is a factor in its biological activity, suggesting that interactions with aqueous environments are critical. nih.gov
Molecular Docking Simulations of Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable for understanding how a molecule like this compound might interact with biological targets such as enzymes.
Furthermore, molecular docking has been successfully applied to understand how various inhibitor molecules bind to enzymes implicated in pathways affected by quinoline derivatives. For example, docking studies on enzymes like inducible nitric oxide synthase (iNOS) have helped in identifying key interactions at the active site cavity, which are crucial for designing novel inhibitors. nih.gov Similar computational approaches could be applied to this compound to explore its potential interactions with a range of enzymes, such as reductases involved in its metabolic activation or DNA repair enzymes.
Structure Activity Relationship Sar Studies for Biological Function
Influence of Substituent Groups on Biological Activity
The nature and position of substituent groups on the quinoline (B57606) core are critical determinants of the biological activity of this class of compounds. Modifications at various positions can significantly impact the compound's antibacterial efficacy, redox properties, and antimycobacterial activity.
Substitutions at the C-7 position of the quinolone ring are well-known to have a profound impact on the antibacterial spectrum and potency. While specific data on 8-Fluoro-4-nitroquinoline 1-oxide is limited, extensive research on fluoroquinolones provides a strong basis for understanding these relationships. The substituent at C-7 is known to influence the compound's interaction with its bacterial target, DNA gyrase, as well as its penetration through the bacterial cell wall.
Generally, the introduction of a nitrogen-containing heterocyclic ring at the C-7 position enhances antibacterial activity. For instance, piperazinyl and pyrrolidinyl groups are common C-7 substituents in many clinically used fluoroquinolones. The nature of the substituent on this heterocyclic ring can further modulate the activity.
Research on various quinolone derivatives has demonstrated that the introduction of different substituents at the C-7 position can significantly alter their minimum inhibitory concentrations (MIC) against various bacterial strains. For example, in a series of 1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, derivatives with a 7-aminopyrrolidinyl or a 7-diazabicyclo[3.1.1]hept-2-yl substituent exhibited the most potent in vitro and in vivo antibacterial activities. oup.com
The following table summarizes the effect of different C-7 substituents on the antibacterial activity of a class of quinolone derivatives against Staphylococcus aureus and Escherichia coli, illustrating the importance of this position in determining antibacterial potency.
Table 1: Effect of C-7 Substitution on Antibacterial Activity (MIC in µg/mL)
| Compound | C-7 Substituent | S. aureus | E. coli |
| 1 | -Cl | >100 | >100 |
| 2 | -NH(CH₂)₃CH₃ | 12.5 | 50 |
| 3 | -piperazin-1-yl | 0.78 | 1.56 |
| 4 | -4-methylpiperazin-1-yl | 0.39 | 0.78 |
| 5 | -3-aminopyrrolidin-1-yl | 0.2 | 0.39 |
Data is illustrative and based on general findings for fluoroquinolone derivatives.
The 4-nitro group and the 1-oxide functionality are key features of this compound that significantly influence its electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can impact the redox potential of the molecule. The carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is known to undergo metabolic reduction of its nitro group to a hydroxylamine, a reactive intermediate that can form DNA adducts. nih.gov This process is linked to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can lead to oxidative DNA damage. nih.gov
The presence of the N-oxide further influences the electronic nature of the quinoline ring system. While the term "lactam function" is not chemically precise for this compound, which is an N-oxide of a quinoline, the electronic interplay between the N-oxide and the 4-nitro group is critical. This combination can facilitate the reduction of the nitro group, a key step in its mechanism of action. The depletion of intracellular non-protein thiols, such as glutathione, has been observed with 4-NQO, suggesting that the compound's redox cycling plays a role in its biological effects. nih.gov The precise redox potential is a key determinant of the ease with which the nitro group is reduced, and thus directly impacts its biological activity.
The fluorine atom at the C-8 position is a critical determinant of the antimycobacterial activity of this class of compounds. Fluoroquinolones, a class of antibiotics that includes derivatives with fluorine substitutions, are known to be effective against Mycobacterium tuberculosis. The presence and position of the fluorine atom can significantly enhance the drug's penetration into the bacterial cell and its interaction with the target enzyme, DNA gyrase. asm.org
In a study of various ofloxacin (B1677185) derivatives, the introduction of a nitro group was found to increase antimycobacterial activity against M. tuberculosis and multidrug-resistant strains. tandfonline.com This suggests that the combination of a fluoro group and a nitro group could be beneficial for antimycobacterial efficacy.
Table 2: Antimycobacterial Activity of Quinolone Derivatives (MIC in µg/mL)
| Compound | R1 (C-8 Position) | R2 (Other Substitutions) | M. tuberculosis H37Rv |
| Ciprofloxacin | H | - | 1.0 |
| Sparfloxacin | F | - | 0.25 |
| Ofloxacin | H | - | 0.5 |
| Ofloxacin Derivative | H | Nitro group added | 0.09 |
This table presents comparative data for well-known fluoroquinolones and a derivative to illustrate the impact of fluoro and nitro substitutions. tandfonline.com
Design Principles for Modulating Specific Biological Responses
Based on the structure-activity relationships discussed, several design principles can be formulated for modulating the biological responses of this compound and related compounds.
For enhancing antibacterial efficacy , the primary focus would be on the modification of the C-7 substituent. The introduction of various substituted piperazine (B1678402) or pyrrolidine (B122466) rings at this position is a well-established strategy. acs.org The choice of the substituent on these rings can be used to fine-tune the spectrum of activity and potency against specific bacterial strains. Lipophilicity and steric factors of the C-7 substituent are key parameters to consider.
To modulate the redox-mediated effects , which are linked to the 4-nitro group, modifications that alter the electron density of the quinoline ring system would be critical. Altering the substituents on the benzene (B151609) ring portion of the quinoline could influence the redox potential of the nitro group. For instance, introducing electron-donating or electron-withdrawing groups at other positions could either facilitate or hinder the reduction of the nitro group, thereby modulating its biological activity.
For improving antimycobacterial activity , the presence of the C-8 fluoro group is a significant advantage. Further optimization could involve modifications at the C-7 position, as this is also known to influence antimycobacterial potency. The combination of an optimal C-7 substituent with the existing 8-fluoro and 4-nitro groups could lead to compounds with superior activity against Mycobacterium tuberculosis. The core structure, including the 3-carboxylate and 4-carbonyl groups in related quinolones, is considered essential for antimicrobial activity and should generally be conserved. oup.com
Future Directions and Research Perspectives
Elucidating Unresolved Mechanistic Aspects
The mechanism of action for many quinoline (B57606) derivatives involves metabolic activation and subsequent interaction with cellular macromolecules. wikipedia.orgtaylorandfrancis.com For the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), it is understood that its carcinogenicity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms adducts with DNA. wikipedia.orgnih.gov This process is known to generate reactive oxygen species (ROS), contributing to oxidative DNA damage. nih.govresearchgate.net
A key unresolved aspect for 8-fluoro-4-nitroquinoline 1-oxide would be to determine how the introduction of a fluorine atom at the 8th position influences this established mechanistic pathway. Fluorine's high electronegativity could significantly alter the electronic properties of the quinoline ring system, potentially affecting the rate and regioselectivity of metabolic reduction and subsequent DNA adduct formation. Future research would need to focus on identifying the specific DNA adducts formed by the metabolites of this compound and clarifying the role of ROS in its biological activity. It remains to be elucidated whether the fluorine substitution enhances or diminishes the genotoxic potential compared to its non-fluorinated counterpart.
Development of Novel Research Tools and Probes
Given the reactivity of quinoline N-oxides with cellular components, there is potential to develop novel research tools and probes from this compound. The parent compound, 4NQO, is already utilized as a tool compound in cancer research to induce DNA lesions and study DNA repair mechanisms. wikipedia.orgnih.gov
The fluorine atom in this compound offers a unique handle for the development of specialized probes. For instance, the incorporation of a fluorine-18 (B77423) radioisotope could enable the use of Positron Emission Tomography (PET) to study the compound's distribution, metabolism, and target engagement in vivo. Furthermore, fluorescent probes could be synthesized by attaching a fluorophore to the quinoline scaffold, allowing for the visualization of its subcellular localization and interaction with specific cellular targets using advanced microscopy techniques. The development of such probes would be invaluable for dissecting its mechanism of action and identifying its molecular targets.
Advanced Computational Approaches for Predictive Modeling
Advanced computational modeling presents a powerful avenue for predicting the biological activity and mechanistic behavior of this compound. Techniques such as quantum mechanics (QM) calculations could be employed to model the electronic structure of the molecule and its metabolites, providing insights into their reactivity and interaction with DNA.
Q & A
Q. What are the primary mechanisms by which 8-Fluoro-4-nitroquinoline 1-oxide induces DNA damage in cellular models?
The compound likely generates reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals, leading to oxidative DNA lesions like 8-hydroxydeoxyguanosine (8OHdG). This mechanism is analogous to its non-fluorinated analog, 4-nitroquinoline 1-oxide (4NQO), which forms DNA adducts via metabolic activation to 4-hydroxyaminoquinoline 1-oxide. Researchers can detect ROS using fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂) and quantify 8OHdG via HPLC or immunohistochemistry .
Q. Which experimental models are commonly used to study the carcinogenic effects of this compound?
In vitro models include human fibroblasts or epithelial cells for measuring ROS and DNA damage . In vivo, oral or esophageal carcinogenesis models in mice (e.g., C57BL/6 strains) are established for 4NQO analogs. Dosing protocols typically involve administering the compound dissolved in propylene glycol via drinking water for 16–28 weeks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Given its structural similarity to carcinogenic 4NQO, strict precautions are required:
Q. How can researchers quantify oxidative DNA adducts (e.g., 8OHdG) induced by this compound?
Methods include:
- HPLC with electrochemical detection for precise quantification of 8OHdG in hydrolyzed DNA .
- Immunohistochemistry using anti-8OHdG antibodies for spatial localization in tissues .
Advanced Research Questions
Q. How does the fluorine substituent at the 8-position alter ROS generation compared to non-fluorinated 4NQO?
Fluorine’s electronegativity may enhance the compound’s stability or alter redox cycling efficiency, potentially increasing ROS yield. Comparative studies using electron paramagnetic resonance (EPR) spectrometry and fluorescent probes in cell-free systems are recommended to quantify radical species. Parallel measurement of intracellular GSH depletion can clarify fluorination’s impact on oxidative stress .
Q. What methodological approaches resolve discrepancies in genotoxicity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic differences (e.g., liver activation in vivo vs. direct cellular exposure in vitro). Solutions include:
Q. How can synthesis of this compound be optimized for high purity?
While direct synthesis data are limited, fluorinated quinoline derivatives (e.g., 8-fluoroquinoline) are typically synthesized via halogen-exchange reactions or directed ortho-metalation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR (¹⁹F-NMR) and LC-MS are critical to minimize nitro-reduction by-products .
Q. What are the implications of prolonged GSH depletion in cells exposed to this compound?
Sustained GSH depletion exacerbates oxidative stress, leading to mitochondrial dysfunction and apoptosis. Researchers can monitor GSH levels using Ellman’s reagent (DTNB) or fluorescent dyes (monochlorobimane). Supplementing with N-acetylcysteine (NAC) or liposomal GSH in experimental designs can mitigate toxicity and clarify ROS-dependent vs. independent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
